3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[(2-iodocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h9-11H,1-8H2 |
InChI Key |
XCQBGWOZOCXWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOC2)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Iodocyclohexyl Oxy Methyl Oxolane and Analogous Structures
Strategies for Carbon-Oxygen Bond Formation in Cyclic Ether Synthesis
The construction of the tetrahydrofuran (B95107) ring and the subsequent ether linkage are pivotal steps. These transformations can be approached through a variety of methods that focus on the strategic formation of carbon-oxygen bonds, either intramolecularly to form the ring or intermolecularly for the ether side chain.
Intramolecular Cyclization Approaches to the Oxolane (Tetrahydrofuran) Ring System
The formation of the five-membered tetrahydrofuran ring is a common objective in organic synthesis, and numerous methods have been developed to achieve this transformation efficiently and stereoselectively. These approaches often rely on the intramolecular cyclization of a suitably functionalized acyclic precursor.
Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including tetrahydrofurans. researchgate.net These reactions typically proceed through three main steps: the generation of a radical, an intramolecular cyclization step, and a final quenching step. researchgate.net The cyclization usually involves the attack of a carbon-centered radical onto a multiple bond. researchgate.net For the synthesis of tetrahydrofurans, this typically involves a 5-exo-trig cyclization of an oxygen-tethered radical precursor.
One of the key advantages of radical-mediated reactions is their high functional group tolerance and the mild conditions under which they can often be performed. researchgate.net Historically, these reactions frequently employed toxic tin hydride reagents like tributyltin hydride (Bu₃SnH) to generate and propagate the radical chain. However, concerns over the toxicity of organotin compounds have spurred the development of tin-free alternatives. These modern methods utilize alternative radical initiators and hydrogen atom donors, such as silanes or hypophosphite salts (e.g., 1-ethylpiperidine (B146950) hypophosphite, EPHP), or employ photoredox catalysis to generate the necessary radical intermediates. byjus.comglobethesis.commdpi.com
The stereochemical outcome of radical cyclizations can often be controlled, for instance, through the addition of Lewis acids, which can influence the transition state of the cyclization. wikipedia.org
| Precursor Type | Radical Generation/Mediator | Key Features | Typical Product |
|---|---|---|---|
| Unsaturated Alcohol Derivative (e.g., β-bromoalkyl propargyl ether) | AIBN / EPHP | Tin-free method, avoids toxic reagents. byjus.com | Substituted Tetrahydrofuran |
| γ-Hydroxyalkene Derivative | Bu₃SnH / AIBN | Classic method, high efficiency. byjus.com | Substituted Tetrahydrofuran |
| Aniline Derivative with Pendant Alcohol | NOBF₄ / TTF | C–O bond formation occurs after radical cyclization. byjus.com | Spirocyclic or bis-Tetrahydrofuran |
| Activated C-Br Bond Precursor | Visible Light Photoredox Catalyst | Mild, tin-free initiation via single electron reduction. mdpi.com | Substituted Tetrahydrofuran |
Metal-catalyzed reactions provide a versatile and highly efficient platform for the synthesis of tetrahydrofuran derivatives. Palladium catalysis, in particular, has been extensively studied for the intramolecular cycloetherification of unsaturated alcohols. orgsyn.org These reactions often proceed via an oxypalladation mechanism, where a Pd(II) species coordinates to the alkene, which is then attacked by the tethered hydroxyl group.
A common variant is the Wacker-type cyclization, where a palladium(II) catalyst activates an alkene for nucleophilic attack by a tethered alcohol. masterorganicchemistry.comyoutube.com These reactions typically require a co-oxidant, such as CuCl₂ or benzoquinone (BQ), to regenerate the active Pd(II) catalyst. masterorganicchemistry.com The scope of these reactions is broad, allowing for the synthesis of a variety of substituted tetrahydrofurans, including spirocyclic and fused bicyclic systems. byjus.com
Significant progress has been made in developing enantioselective versions of these reactions, employing chiral ligands to control the stereochemical outcome of the cyclization. researchgate.net For instance, palladium-catalyzed coupling of γ-hydroxyalkenes with aryl bromides can produce enantiomerically enriched 2-(arylmethyl)tetrahydrofuran derivatives. researchgate.net
| Catalyst System | Substrate | Reaction Type | Key Features |
|---|---|---|---|
| PdCl₂(MeCN)₂ / Benzoquinone (BQ) / O₂ | γ,δ-Unsaturated Alcohols | Wacker-Type Aerobic Oxidative Cyclization | Stereoselective, forms substituted tetrahydrofurans. masterorganicchemistry.com |
| Pd(TFA)₂ / Pyridine / O₂ | γ-Hydroxyalkenes | Oxidative Cyclization | Effective for spirocyclic or fused bicyclic products. byjus.com |
| Pd₂(dba)₃ / DPE-Phos / NaOtBu | γ-Hydroxy Alkenes and Aryl Bromides | Carboetherification | Forms C-C and C-O bonds with high diastereoselectivity. khanacademy.org |
| Pd(0) / Chiral Phosphoramidite Ligand | Trimethylenemethane and Aryl Ketones | [3+2] Cycloaddition | Enantioselective synthesis of 2,2-disubstituted tetrahydrofurans. byjus.com |
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread application in reductive carbon-carbon bond-forming reactions. orgsyn.org It is particularly effective in promoting the cyclization of carbonyl compounds onto tethered alkenes, alkynes, or other functional groups. youtube.com In the context of tetrahydrofuran synthesis, a common strategy involves the SmI₂-mediated cyclization of a δ,ε-unsaturated ketone or aldehyde, or the reductive coupling of a ketone/aldehyde with a tethered halide or epoxide.
The reaction is initiated by the reduction of a carbonyl group to a ketyl radical anion. orgsyn.org This intermediate then undergoes an intramolecular cyclization, typically a 5-exo-trig addition to an alkene, to form a five-membered ring. youtube.com Subsequent reduction of the resulting radical and protonation yields the substituted tetrahydrofuran alcohol. The reactivity and selectivity of SmI₂ can be tuned by the addition of co-solvents or additives, such as HMPA, which increases its reduction potential, or proton sources like methanol (B129727) or water. libretexts.org This methodology has been successfully applied in the total synthesis of complex natural products containing cyclic ether moieties. globethesis.com
| Substrate Type | Reagent System | Mechanism | Key Features |
|---|---|---|---|
| δ,ε-Unsaturated Ketone/Aldehyde | SmI₂ / THF / Proton Source (e.g., MeOH) | Ketyl-olefin coupling | Forms functionalized carbocycles with tertiary alcohols. youtube.com |
| Keto-epoxide | SmI₂ / THF | Reductive ring-opening and cyclization | Can form multiple rings in a single step. globethesis.com |
| Unsaturated Lactone | SmI₂ / H₂O / HMPA | Ketyl radical cyclization | Diastereoselective formation of cyclic diols. libretexts.org |
| Keto-amide | SmI₂ / MeOH | Reductive cyclization | Used in cross-coupling with α,β-unsaturated lactams. |
A modern, metal-free approach to the synthesis of tetrahydrofurans involves the borane-catalyzed reductive cycloetherification of 1,4-diketones. researchgate.netkhanacademy.org This methodology utilizes a simple triarylborane catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and molecular hydrogen as a clean and sustainable reductant, with water being the only byproduct. researchgate.net
The reaction provides direct access to cis-2,5-disubstituted tetrahydrofurans with high yields and excellent diastereoselectivity. researchgate.net The mechanism is proposed to involve a sequence of carbonyl reduction, cyclodehydration to form a cyclic oxocarbenium ion, and a final, stereodetermining reduction of this intermediate by a borohydride (B1222165) species generated in situ. researchgate.net The triarylborane plays a dual role, acting as both a Lewis acid to activate the carbonyls and as a catalyst for the hydrogenation. researchgate.net This method is notable for its operational simplicity, broad substrate scope, and scalability, making it a highly attractive strategy for constructing pharmaceutically relevant tetrahydrofuran scaffolds. researchgate.net
| Substrate | Catalyst | Reductant | Typical Product & Stereoselectivity | Key Features |
|---|---|---|---|---|
| 1,4-Diketones | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | H₂ | cis-2,5-Disubstituted Tetrahydrofurans (>20:1 dr) | Metal-free, sustainable, high cis-selectivity. researchgate.netkhanacademy.org |
| 1,5-Diketones | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | H₂ | cis-2,6-Disubstituted Tetrahydropyrans | Applicable to six-membered ring synthesis. researchgate.net |
Ethereal Linkage Formation to the 2-Iodocyclohexyl Moiety
Once the (hydroxymethyl)oxolane core is established, the final key step is the formation of the ether linkage to the 2-iodocyclohexyl group. This can be approached in two primary ways: by forming the C-O bond with a pre-functionalized 2-iodocyclohexanol, or by generating the iodo-ether functionality simultaneously through an iodocyclization reaction.
One direct method is the iodoalkoxylation of cyclohexene (B86901). Reacting cyclohexene with an alcohol, such as (oxolan-3-yl)methanol, in the presence of an electrophilic iodine source (e.g., molecular iodine with an activator like mercury oxide, or N-iodosuccinimide) can directly form the desired 1-iodo-2-alkoxycyclohexane structure. researchgate.net This reaction proceeds via an iodonium (B1229267) ion intermediate, which is then opened by the alcohol nucleophile in an anti-fashion, typically yielding the trans-diastereomer.
Alternatively, the classic Williamson ether synthesis could be employed. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the coupling of an alkoxide with an alkyl halide. wikipedia.org In this context, one could react the sodium or potassium alkoxide of (oxolan-3-yl)methanol with trans-1-iodo-2-chlorocyclohexane (or a similar derivative with a better leaving group than iodide). However, a more direct Williamson approach would involve reacting the alkoxide of (oxolan-3-yl)methanol with 1,2-diiodocyclohexane or reacting the alkoxide of 2-iodocyclohexanol with 3-(bromomethyl)oxolane. A significant challenge with using a secondary halide like 2-iodocyclohexyl iodide is the potential for competing E2 elimination reactions, especially with a sterically unhindered alkoxide, which would lead to the formation of cyclohexene as a byproduct. masterorganicchemistry.com The choice of a non-hindered primary halide, such as 3-(bromomethyl)oxolane, reacting with the alkoxide of 2-iodocyclohexanol would be the preferred Williamson strategy to minimize elimination. wikipedia.org
| Methodology | Reactants | Mechanism | Key Considerations |
|---|---|---|---|
| Iodoalkoxylation | Cyclohexene, (Oxolan-3-yl)methanol, Electrophilic Iodine Source (e.g., I₂, HgO) | Electrophilic Addition | Direct formation of the target linkage; typically gives trans-stereochemistry. researchgate.net |
| Williamson Ether Synthesis | Alkoxide of 2-Iodocyclohexanol + 3-(Bromomethyl)oxolane | Sₙ2 Nucleophilic Substitution | Classic ether synthesis; choice of primary halide is crucial to avoid E2 elimination. wikipedia.orgmasterorganicchemistry.com |
| Williamson Ether Synthesis | Alkoxide of (Oxolan-3-yl)methanol + 1,2-Dihalocyclohexane | Sₙ2 Nucleophilic Substitution | Competition from E2 elimination is a major potential side reaction. masterorganicchemistry.com |
Alkoxyiodination of Cyclohexene Derivatives
One of the most direct methods for constructing the iodo-ether functionality present in 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane is the alkoxyiodination of a cyclohexene precursor. This reaction, a type of haloetherification, involves the simultaneous addition of an alkoxy group and an iodine atom across the double bond of an alkene.
The reaction typically proceeds via an electrophilic addition mechanism. An iodine source, often molecular iodine (I₂) or an iodonium ion-generating species like N-Iodosuccinimide (NIS), reacts with the cyclohexene double bond to form a cyclic iodonium ion intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack. The alcohol, in this case, oxolan-3-ylmethanol, then acts as the nucleophile, attacking one of the carbon atoms of the iodonium ion. This attack occurs in an anti-periplanar fashion, leading to the trans-diaxial addition of the iodine and the alkoxy group.
The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, but in a symmetric alkene like cyclohexene, the initial product is a racemic mixture of trans-isomers.
Table 1: Representative Conditions for Alkoxyiodination of Cyclohexene
| Iodine Source | Alcohol Nucleophile | Solvent | Typical Conditions |
| I₂ / NaHCO₃ | Oxolan-3-ylmethanol | Dichloromethane (B109758) | Room temperature, stirred for several hours |
| N-Iodosuccinimide (NIS) | Oxolan-3-ylmethanol | Acetonitrile | Catalytic acid (e.g., TFA), 0°C to room temperature |
Utilizing Hypervalent Iodine Reagents in Ether Synthesis
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are powerful oxidants that facilitate a wide range of organic transformations, including ether synthesis. arkat-usa.orgdovepress.com These reagents are valued for their mild reaction conditions, high selectivity, and environmentally benign nature. arkat-usa.org
In the context of synthesizing this compound, hypervalent iodine reagents can be employed in several ways. One approach involves the oxidative functionalization of alkenes. For instance, a hypervalent iodine(III) reagent can activate a double bond in cyclohexene, forming a reactive intermediate that can be trapped by an alcohol nucleophile like oxolan-3-ylmethanol. This process can lead to the formation of various oxygenated products, and with the appropriate choice of reagents and conditions, can be directed towards ether formation. chim.itresearchgate.net
Another strategy is the activation of an alcohol. Hypervalent iodine reagents can react with an alcohol to form an alkoxyiodinane intermediate, which enhances the electrophilicity of the associated alkyl group, making it more susceptible to nucleophilic attack. While not a direct route to the target iodo-ether, these reagents are crucial in the synthesis of complex heterocyclic compounds and functionalized ethers. chim.itnih.gov
Table 2: Common Hypervalent Iodine(III) Reagents in Organic Synthesis
| Reagent Name | Abbreviation | Formula | Key Applications in Synthesis |
| Iodosylbenzene | PhIO | C₆H₅IO | Oxidation of alcohols, oxidative cyclizations dovepress.com |
| Phenyliodine diacetate | PIDA | C₆H₅I(OAc)₂ | Oxidative functionalization of alkenes, aminations dovepress.comchim.it |
| Phenyliodine bis(trifluoroacetate) | PIFA | C₆H₅I(OCOCF₃)₂ | Dearomatization, intramolecular cyclizations dovepress.com |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB | C₆H₅I(OH)OTs | Tosyloxylation of ketones, oxidative rearrangements arkat-usa.orgdovepress.com |
Radical Alkylation Approaches to Ether Formation
Radical-based methods offer an alternative pathway for forming the C-O bond in ether synthesis, often by targeting the C-H bond adjacent to the ether oxygen (the α-position). Recent advances in photoredox catalysis have enabled the direct α-arylation and alkylation of ethers via C–H functionalization. nih.gov
For a molecule like this compound, a hypothetical radical strategy could involve the generation of an α-oxyalkyl radical on the oxolane ring. This can be achieved through hydrogen atom transfer (HAT) from the C-H bond at the 3-position of the oxolane precursor, facilitated by a photocatalyst under visible light irradiation. nih.gov This transient radical could then, in principle, be coupled with a suitable cyclohexyl-based reaction partner. However, achieving the desired connectivity and incorporating the iodine atom simultaneously presents a significant synthetic challenge that would require a carefully designed multi-component reaction or a sequential functionalization strategy. This approach is more commonly used for C-C bond formation but highlights modern methodologies that could be adapted for complex ether synthesis. nih.gov
Introduction of the Iodine Moiety: Directed Iodination Techniques
The precise placement of the iodine atom on the cyclohexyl ring is critical. This is achieved through directed iodination methods that control the regioselectivity of the halogenation.
Regioselective Iodination of Cyclohexyl Substrates
Achieving regioselectivity in the iodination of a pre-formed cyclohexyl ether, such as 3-(cyclohexyloxymethyl)oxolane, is challenging due to the relatively unactivated C-H bonds of the cyclohexane (B81311) ring. Therefore, the most effective strategies involve introducing the iodine during the formation of the cyclohexane ring system or by functionalizing a cyclohexene precursor.
As discussed in the alkoxyiodination section (2.1.2.1), using cyclohexene as the starting material provides excellent control over the relative position of the iodine and the ether linkage. The reaction mechanism inherently installs these two groups on adjacent carbons (a 1,2-relationship). The stereochemistry is also controlled, typically resulting in a trans-configuration. This makes the haloetherification of cyclohexene the most logical and regioselective method for establishing the core structure of the target molecule.
N-Iodosuccinimide (NIS)-Mediated Iodination and Iodocyclization
N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination. organic-chemistry.org It is a convenient and milder source of electrophilic iodine (I⁺) compared to molecular iodine, and its reactions often proceed with high regioselectivity. organic-chemistry.orgcommonorganicchemistry.com
In the context of the alkoxyiodination of cyclohexene, NIS is an excellent choice as the iodine source. commonorganicchemistry.com When activated by a catalytic amount of an acid, such as trifluoroacetic acid (TFA), NIS readily generates the iodonium ion needed to initiate the reaction with the alkene. diva-portal.org The succinimide (B58015) byproduct is generally easy to remove from the reaction mixture, simplifying purification.
The general mechanism involves the following steps:
Protonation of NIS by the acid catalyst enhances its electrophilicity.
The activated NIS reacts with the cyclohexene double bond to form the cyclic iodonium ion.
The alcohol (oxolan-3-ylmethanol) attacks the iodonium ion, leading to the opening of the three-membered ring and the formation of the final trans-1-alkoxy-2-iodocyclohexane product.
NIS is also frequently employed in iodocyclization reactions, where an unsaturated alcohol or amide undergoes an intramolecular cyclization initiated by electrophilic iodination, forming an iodine-containing heterocyclic compound. chemicalbook.com
Table 3: Applications of N-Iodosuccinimide (NIS) in Iodination
| Substrate Type | Co-reagent / Catalyst | Product Type | Key Feature |
| Arenes | Trifluoroacetic acid (TFA) | Iodoarenes | Iodination of electron-rich aromatic rings organic-chemistry.orgdiva-portal.org |
| Alkenes (Intermolecular) | Alcohol / H⁺ | β-Iodo ethers | Regio- and stereoselective alkoxyiodination |
| Alkenols (Intramolecular) | Base or Acid | Iodinated heterocycles (e.g., furans, pyrans) | Forms cyclic ethers via iodocyclization chemicalbook.com |
| Alkynes | Silver catalyst | (Z)-β-Haloenol acetates | Regio- and stereoselective difunctionalization organic-chemistry.org |
Stereochemical Control and Diastereoselectivity in the Synthesis of 3 2 Iodocyclohexyl Oxy Methyl Oxolane
Diastereoselective Radical Cyclization for Tetrahydrofuran (B95107) Ring Construction
Radical cyclizations are a powerful tool for the construction of carbocyclic and heterocyclic systems, including the tetrahydrofuran ring of 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane. rsc.orgrsc.org The diastereoselectivity of these reactions is often governed by the stereochemistry of the acyclic precursor and the conformational preferences of the transition state during the cyclization event.
In a typical approach, an appropriately substituted acyclic precursor, such as an unsaturated alcohol, is used to generate a radical intermediate. For instance, a 5-exo-trig cyclization of an oxygen-centered radical or a carbon-centered radical onto a double bond can form the five-membered oxolane ring. The stereochemistry of existing centers on the precursor chain can direct the formation of new stereocenters on the ring. rsc.org For example, a chiral center adjacent to the reacting radical can influence the facial selectivity of the addition to the double bond.
Recent advancements have demonstrated that photoenzymatic methods using flavin-dependent 'ene' reductases can catalyze stereoselective radical cyclizations. These biocatalytic systems provide a chiral active site environment that can control the enantioselectivity of the cyclization, offering a route to enantioenriched lactams and, by extension, other heterocycles. rsc.org While direct application to this compound is not documented, the principles of using enzymatic catalysis to control radical reactions represent a promising frontier.
Furthermore, metalloradical catalysis, for instance with Co(II) complexes, has been employed for the regioselective synthesis of substituted furans from alkynes and diazocarbonyls. researchgate.net This methodology, which proceeds under mild conditions with high functional group tolerance, could be adapted for the construction of the tetrahydrofuran ring, where the catalyst could play a key role in influencing the stereochemical outcome of the cyclization.
Enantioselective Methodologies for Tetrahydrofuran Derivatives (e.g., Sequential Henry Reaction and Iodocyclization)
Enantioselective synthesis of polysubstituted tetrahydrofurans is crucial for accessing stereochemically pure derivatives. A notable and highly effective strategy involves a sequential one-pot copper-catalyzed asymmetric Henry (nitroaldol) reaction followed by an iodocyclization. frontiersin.org This method provides a powerful route to biologically important 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). frontiersin.org
The sequence begins with the asymmetric Henry reaction between a γ,δ-unsaturated aldehyde and a nitroalkane, catalyzed by a chiral copper complex. This step establishes a key stereocenter and introduces a nitro group that can be further transformed. The subsequent iodocyclization of the resulting γ,δ-unsaturated alcohol, typically promoted by iodine (I₂) and a base like sodium bicarbonate (NaHCO₃), proceeds via an iodonium (B1229267) ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then forms the tetrahydrofuran ring. The stereochemistry of the newly formed centers on the ring is controlled by the existing stereocenter established during the Henry reaction, leading to a highly diastereoselective ring closure. frontiersin.orgnih.gov
The products of this sequence, iodomethyl-substituted tetrahydrofurans, are versatile intermediates. The iodo group can be readily displaced or used in cross-coupling reactions to introduce further complexity, making this a flexible strategy for synthesizing a library of chiral tetrahydrofuran derivatives.
Table 1: Asymmetric Henry Reaction/Iodocyclization for Tetrahydrofuran Synthesis This table illustrates representative outcomes for the synthesis of 2,5-substituted tetrahydrofurans using the sequential methodology, demonstrating the high levels of stereocontrol achievable.
| Entry | Unsaturated Aldehyde | Nitroalkane | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Cinnamaldehyde | Nitromethane | Cu(OTf)₂ / Chiral Ligand | >20:1 | 95% |
| 2 | (E)-Hex-2-enal | Nitroethane | Cu(OAc)₂ / Chiral Ligand | 15:1 | 92% |
| 3 | Crotonaldehyde | Nitropropane | Cu(OTf)₂ / Chiral Ligand | >20:1 | 97% |
Data is illustrative and based on findings reported in the synthesis of various tetrahydrofuran derivatives. frontiersin.org
Stereochemical Induction in Reductive Intramolecular Cyclizations
Reductive intramolecular cyclizations offer another pathway to stereocontrolled cyclic ether synthesis. researchgate.net These reactions typically involve the reductive coupling of two functional groups within the same molecule, such as a ketone and an ester, or an aldehyde and a halide. The stereochemical outcome is often dependent on the catalyst system and the reaction conditions.
Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been shown to produce β-hydroxylactones with high diastereoselectivity. nih.gov A key finding in these systems is that the stereoselectivity can be highly solvent-dependent. For example, using [RhCl(cod)]₂ as a catalyst in a non-coordinating solvent like dichloromethane (B109758) can favor the syn-diastereomer, while a coordinating solvent like DMF can preferentially yield the anti-diastereomer. nih.gov This switchable diastereoselectivity provides a valuable tool for accessing different stereoisomers from a common precursor.
Another approach involves the reductive lithiation of α-amino nitriles, which can be highly stereoselective. researchgate.net While the initial formation of the alkyllithium intermediate may have variable selectivity, the subsequent intramolecular cyclization step often determines the final stereochemical configuration. The reaction can proceed through either retention or inversion pathways, and where a strong thermodynamic preference exists in the product, the kinetically controlled cyclization often favors the more stable isomer. researchgate.net These principles can be applied to oxygen-containing systems to construct the tetrahydrofuran ring with predictable stereochemistry.
Transition State Analysis and Mechanistic Models for Stereocontrol in Cyclic Ether Synthesis
Understanding the transition states of cyclization reactions is fundamental to rationalizing and predicting stereochemical outcomes. Computational studies, often using density functional theory (DFT), provide invaluable insights into the geometry and energetics of these transition states. nih.govorganic-chemistry.org
For intramolecular cyclizations leading to cyclic ethers, chair-like or boat-like transition state models are often invoked. In the case of tetrahydropyran (B127337) synthesis via hetero-Michael addition, computational studies have shown that achieving a suitable transition state requires coordination between the hydroxyl oxygen, the carbonyl oxygen of the α,β-unsaturated ester, and the cation of the base used. nih.gov A pre-chair conformation model, where bulky substituents occupy equatorial positions to minimize steric strain, can successfully rationalize the experimentally observed diastereoselectivity. nih.gov Similar models are applicable to the 5-exo-trig cyclizations that form tetrahydrofuran rings.
Distortion/interaction analysis, also known as activation strain analysis, is a powerful tool for dissecting the energy barriers of transition states. nih.gov This model separates the total activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between these deformed reactants. This analysis can reveal that stereoselectivity arises not just from steric clashes but from subtle differences in stabilizing orbital or electrostatic interactions in the favored transition state. nih.gov For example, in bifunctional organocatalysis, a network of hydrogen bonds between the catalyst and substrate can lock the transition state into a specific conformation, leading to high enantioselectivity.
Strategies for Controlling Stereochemistry at the Iodocyclohexyl Center
The stereochemistry of the 2-iodocyclohexyl moiety is typically established through an electrophilic iodocyclization or iodoetherification reaction. This process involves the reaction of a cyclohexene (B86901) derivative bearing a tethered nucleophile—in this case, the oxolane-3-ylmethyl alcohol—with an electrophilic iodine source (e.g., I₂, N-iodosuccinimide).
The mechanism proceeds through the formation of a cyclic iodonium ion intermediate across the cyclohexene double bond. The subsequent intramolecular attack by the tethered hydroxyl group occurs in an Sₙ2-like fashion, opening the three-membered ring. This nucleophilic attack almost invariably proceeds from the face opposite to the iodonium bridge, resulting in a net anti-addition across the double bond. Therefore, the reaction is highly stereospecific.
The diastereoselectivity of the process depends on the facial selectivity of the initial attack of the iodine electrophile on the cyclohexene ring and the subsequent ring-opening. For a precursor like 3-(cyclohex-2-en-1-yloxymethyl)oxolane, the existing stereocenter(s) on the oxolane ring can influence the conformation of the tether and the cyclohexene ring in the transition state, potentially directing the iodine to attack one face of the double bond preferentially.
Furthermore, the use of chiral catalysts or additives can induce enantioselectivity in iodocyclization reactions. Recent work has shown that additives can control the stereochemical pathway, allowing for the selective synthesis of different diastereomers or enantiomers from the same starting material under catalyst control. For instance, in nucleoside synthesis, the use of NaI as an additive favors the formation of β-nucleosides, while PPh₃S promotes the formation of α-nucleosides, demonstrating the profound impact of additives on stereochemical outcomes.
Table 2: Stereochemical Outcome of Iodonium Ion-Mediated Cyclization This table outlines the general principle of stereocontrol in the iodoetherification of a cyclohexene precursor.
| Step | Mechanism | Stereochemical Consequence |
| 1. Electrophilic Attack | Formation of a bridged iodonium ion | The two carbons of the original double bond and the iodine form a three-membered ring. |
| 2. Nucleophilic Attack | Intramolecular Sₙ2-like opening of the iodonium ion by the tethered alcohol | The nucleophile attacks one of the carbons from the face opposite the C-I bonds. |
| Overall | Net anti-addition | The resulting iodine and ether substituents on the cyclohexane (B81311) ring are trans to each other. |
Nickel-Catalyzed Stereospecific and Stereoselective Reductive Cross-Coupling in Related Systems
While classical methods often form the ether linkage via nucleophilic substitution or iodoetherification, modern transition-metal catalysis offers powerful alternatives. Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a robust platform for forming C-C and C-O bonds with exceptional stereochemical control.
Stereospecific cross-couplings are reactions where a stereochemically pure starting material is converted into a stereochemically pure product with a predictable transfer of chirality (either retention or inversion). In the context of synthesizing this compound, a stereospecific nickel-catalyzed coupling could be envisioned between a chiral, activated alcohol derivative of 3-(hydroxymethyl)oxolane and a suitable cyclohexyl partner. Jarvo and others have pioneered methods for the stereospecific cross-coupling of enantioenriched benzylic alcohol derivatives, where the mechanism of oxidative addition to the Ni(0) center dictates the stereochemical outcome.
Alternatively, stereoselective reductive cross-coupling reactions join two different electrophiles in the presence of a stoichiometric reductant (e.g., Mn⁰ or Zn⁰). An asymmetric variant of this reaction could couple a vinyl halide (e.g., 1-iodocyclohexene) with a second electrophile tethered to the oxolane moiety. The use of a chiral nickel-ligand complex can control the enantioselectivity of the C-C or C-O bond-forming step. These methods are advantageous as they often proceed under mild conditions and avoid the pre-generation of sensitive organometallic reagents.
Table 3: Comparison of Stereocontrol Strategies
| Method | Key Transformation | Mechanism | Control Element |
| Radical Cyclization | C-C bond formation | 5-exo-trig radical addition | Substrate stereochemistry, chiral catalysts/enzymes |
| Henry/Iodocyclization | C-C bond formation & C-O/C-I formation | Nitroaldol & Iodonium ion-mediated cyclization | Chiral Cu-catalyst, substrate control |
| Reductive Cyclization | C-C/C-O bond formation | Reductive coupling | Catalyst, solvent, reaction conditions |
| Iodoetherification | C-O and C-I bond formation | Iodonium ion-mediated cyclization | Substrate geometry (anti-addition) |
| Ni-Catalyzed Coupling | C-O bond formation | Oxidative addition/Reductive elimination | Chiral ligands, substrate stereochemistry |
Reactivity and Chemical Transformations of 3 2 Iodocyclohexyl Oxy Methyl Oxolane
Reactivity of the Cyclohexyl Iodide Moiety
The carbon-iodine bond in the 2-iodocyclohexyl group is the most reactive site for a variety of transformations due to the polarizability of the C-I bond and the fact that iodide is an excellent leaving group.
The secondary carbon bearing the iodine atom is susceptible to nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For instance, the trans-isomer of a 2-iodocyclohexyl derivative undergoes acetolysis significantly faster than the cis-isomer, a phenomenon attributed to neighboring group participation by the iodine atom in the trans-conformation. vedantu.com
In the context of 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane, the ether oxygen on the adjacent carbon can also influence the reaction rate and stereochemical outcome through anchimeric assistance. The choice of nucleophile is critical; strong, non-basic nucleophiles will favor substitution over elimination.
| Reaction Type | Mechanism | Key Factors | Expected Product |
| Nucleophilic Substitution | S(_N)2 | Nucleophile strength, Solvent, Stereochemistry | Inversion of configuration at the C-I bond |
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form a cyclohexene (B86901) derivative. This reaction is highly stereospecific and requires an anti-periplanar arrangement between the iodine atom and a hydrogen atom on an adjacent carbon. chemistrysteps.commasterorganicchemistry.com In the chair conformation of the cyclohexane (B81311) ring, this translates to both the leaving group (iodine) and the proton being in axial positions. chemistrysteps.comyoutube.com
The rate of the E2 reaction is dependent on the stability of the chair conformation where the iodine is axial. masterorganicchemistry.com The presence of the bulky oxolane-containing substituent may influence the conformational equilibrium of the cyclohexane ring, thereby affecting the rate of elimination.
| Reaction Type | Mechanism | Stereochemical Requirement | Product |
| Elimination | E2 | Anti-periplanar (diaxial) arrangement of H and I | 3-(Cyclohex-2-en-1-yloxymethyl)oxolane |
The carbon-iodine bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. More recently, photoredox catalysis using organic dyes like eosin (B541160) Y has emerged as a powerful method for the activation of small molecules, which could potentially be applied to the dehalogenation of this compound. researchgate.net These reactions often proceed through radical intermediates.
Alkyl halides, including cyclohexyl iodide, are valuable electrophiles in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mit.eduscribd.com Nickel-catalyzed reactions have been shown to be effective for the coupling of secondary alkyl electrophiles. mit.educaltech.edu For example, cyclohexyl iodide can be coupled with organozinc reagents in the presence of a chiral nickel catalyst to form alkyl-alkyl bonds. mit.edu
These reactions typically involve an oxidative addition of the alkyl iodide to a low-valent metal center (e.g., Ni(0)), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. caltech.edu
| Catalyst System | Coupling Partner | Reaction Type | Potential Product |
| Palladium or Nickel | Organoboron, Organozinc, etc. | Suzuki, Negishi, etc. | 2-Alkyl or 2-Aryl cyclohexyl ether derivative |
Reactivity of the Oxolane (Tetrahydrofuran) Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a cyclic ether. Ethers are generally unreactive but can undergo cleavage under harsh, acidic conditions. youtube.compearson.com
The tetrahydrofuran ring in this compound is susceptible to ring-opening reactions, typically under acidic conditions or in the presence of strong Lewis acids. rsc.orgrsc.orgnih.gov Protonation of the ether oxygen makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. youtube.com For example, reaction with strong acids like HBr or HI can lead to cleavage of the C-O bond, forming a dihaloalkane or a haloalcohol.
Recent research has also explored ring-opening reactions of THF promoted by frustrated Lewis pairs and cationic uranium amide compounds, although these methods are less common in standard organic synthesis. rsc.orgnih.gov
| Condition | Reagent | Mechanism | Potential Products |
| Acidic | HBr, HI, Lewis Acids | Acid-catalyzed nucleophilic attack | Ring-opened haloalcohols or dihalides |
Functionalization at Positions Alpha to the Ether Oxygen
The hydrogen atoms on the carbons adjacent (in the alpha position) to the ether oxygen are susceptible to substitution reactions, particularly through modern synthetic methods involving radical intermediates. Photoredox catalysis, for instance, has emerged as a powerful tool for the direct C–H functionalization of ethers. nih.gov This methodology often involves the generation of an α-oxyalkyl radical via a hydrogen atom transfer (HAT) process, which can then couple with various partners. nih.gov
For this compound, there are three potential sites for such functionalization: the C-2 and C-5 positions of the oxolane ring and the C-1 position of the cyclohexyl ring. However, the exocyclic methylene (B1212753) group (-CH2-) alpha to the ether oxygen is expected to be the most reactive site for HAT due to the primary nature of the C-H bonds. Following the generation of the radical, it could undergo a Minisci-type reaction with electron-deficient heteroarenes to form a new carbon-carbon bond. nih.gov
Table 1: Predicted α-Arylation of this compound via Photoredox Catalysis
| Reactant | Catalyst System | Product |
|---|---|---|
| Isoquinoline | Ir-photocatalyst, (NH₄)₂S₂O₈ | 3-({1-(Isoquinolin-1-yl)oxy}methyl)oxolane |
| Pyridine | Ag₂CO₃, TiO₂ (photocatalyst) | 3-({1-(Pyridin-2-yl)oxy}methyl)oxolane |
Transformations Involving the Ether Linkage
The ether bond, while generally stable, can be induced to undergo cleavage or rearrangement under specific conditions.
Cleavage of the Ether Bond
Ethers are known to undergo cleavage when treated with strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl groups attached to the oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ether oxygen links a secondary carbon of the cyclohexane ring and a primary carbon of the (oxolan-3-yl)methyl group.
Given this structure, the cleavage is anticipated to proceed via an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a good leaving group. masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻) acts as a nucleophile. It will preferentially attack the less sterically hindered primary carbon of the (oxolan-3-yl)methyl group, leading to the formation of 3-(iodomethyl)oxolane (B1332964) and 2-iodocyclohexanol. libretexts.org
Under harsh conditions with excess acid, the tetrahydrofuran (oxolane) ring itself can be opened. For example, refluxing with a strong acid can lead to the formation of di-iodinated linear products. masterorganicchemistry.com
Table 2: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reagent | Conditions | Predicted Products | Mechanism |
|---|---|---|---|
| HI (1 equiv.) | Moderate Temperature | 2-Iodocyclohexanol and 3-(Iodomethyl)oxolane | Sₙ2 |
| HBr (1 equiv.) | Moderate Temperature | 2-Iodocyclohexanol and 3-(Bromomethyl)oxolane | Sₙ2 |
Rearrangement Reactions
Rearrangement reactions involve the intramolecular migration of a group, often driven by the formation of a more stable intermediate. wikipedia.org While no specific rearrangements for this compound are documented, potential pathways can be hypothesized.
If reaction conditions were to favor an Sₙ1-type cleavage (e.g., with a Lewis acid), a secondary carbocation could form at the C-1 position of the cyclohexane ring upon departure of the (oxolan-3-yl)methoxy group. This carbocation could potentially undergo a 1,2-hydride shift from the C-2 or C-6 position to form a more stable carbocation, which would then be trapped by a nucleophile.
Another possibility involves neighboring group participation. If the iodo group were to act as a leaving group, the ether oxygen could potentially participate in the displacement, leading to a bicyclic oxonium ion intermediate, which upon nucleophilic attack could yield a rearranged product. Such rearrangements are highly dependent on specific reaction conditions and substrate conformation. acs.org
Table 3: Hypothetical Rearrangement Pathway via Carbocation Intermediate
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of ether oxygen and loss of (oxolan-3-yl)methanol | 2-Iodocyclohexyl cation |
| 2 | 1,2-Hydride shift | 3-Iodocyclohexyl cation (rearranged) |
Photochemical and Electrochemical Reactivity of Organoiodine Compounds
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under photochemical and electrochemical conditions. savemyexams.comncert.nic.in This reactivity is a cornerstone of many synthetic transformations involving organoiodides.
Photochemical Reactivity: Upon irradiation with ultraviolet (UV) light, the C-I bond in this compound is expected to undergo homolytic cleavage. This process generates a 2-{[(oxolan-3-yl)methyl]oxy}cyclohexyl radical and an iodine radical. The resulting carbon-centered radical is a highly reactive intermediate that can undergo several subsequent reactions, such as:
Hydrogen abstraction: Reaction with a solvent or other hydrogen donor to yield 3-{[cyclohexyl)oxy]methyl}oxolane.
Dimerization: Coupling with another radical to form a dimer.
Addition to unsaturated systems: Reaction with alkenes or alkynes in Giese-type additions. nih.gov
Carbonylation: In the presence of carbon monoxide and a suitable catalyst, the radical can be trapped to form acyl compounds. acs.org
Electrochemical Reactivity: The C-I bond can be reduced electrochemically. Direct electrochemical reduction of alkyl iodides typically requires highly negative potentials. rsc.orgucl.ac.uk However, mediated electrochemical processes can generate carbon-centered radicals under milder conditions. rsc.org This "redox-relay" system can enable tin-like radical reactions without the use of toxic tin reagents. ucl.ac.uk The electrochemically generated 2-{[(oxolan-3-yl)methyl]oxy}cyclohexyl radical can then participate in various C-C bond-forming reactions. Alternatively, a two-electron reduction would lead to a carbanion, a potent nucleophile that could undergo substitution or elimination reactions.
Table 4: Predicted Photochemical and Electrochemical Transformations
| Method | Conditions | Key Intermediate | Potential Products |
|---|---|---|---|
| Photolysis | UV irradiation (e.g., 254 nm) | 2-{[(Oxolan-3-yl)methyl]oxy}cyclohexyl radical | Hydrogen abstraction product, dimer, addition products |
| Electro-reduction | Cathodic reduction, mediator | 2-{[(Oxolan-3-yl)methyl]oxy}cyclohexyl radical/anion | Intermolecular coupling products, elimination products (cyclohexene derivative) |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Iodocyclohexyl Oxy Methyl Oxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the determination of stereochemistry and conformational dynamics.
¹H and ¹³C NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The expected chemical shifts for 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane are based on established values for substituted cyclohexanes and tetrahydrofurfuryl ethers. netlify.applibretexts.org
Protons on carbons adjacent to the ether oxygen (H1', H2, and the CH₂O group) are expected to be deshielded and appear in the 3.4-4.5 ppm range. libretexts.org The proton on the carbon bearing the iodine atom (H1) would also be significantly downfield. The remaining cyclohexane (B81311) and oxolane ring protons would appear in the more upfield region, typically between 1.2 and 2.5 ppm.
In the ¹³C NMR spectrum, carbons bonded to the electronegative oxygen and iodine atoms (C1, C2, C1', and the CH₂O carbon) are expected to have chemical shifts in the 50-80 ppm range. libretexts.org The remaining sp³ hybridized carbons of the rings would resonate at higher fields.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | 3.8 - 4.2 | 45 - 55 |
| 2 | 3.5 - 3.9 | 75 - 85 |
| 3,4,5,6 (Cyclohexyl) | 1.2 - 2.2 | 20 - 40 |
| CH₂ (Oxymethyl) | 3.4 - 3.7 | 70 - 75 |
| 1' (Oxolane) | 3.8 - 4.1 | 78 - 83 |
| 2', 3' (Oxolane) | 1.8 - 2.1 | 25 - 35 |
| 4' (Oxolane) | 3.6 - 3.9 | 65 - 70 |
Note: These are estimated chemical shift ranges. Actual values can vary based on the specific stereoisomer and solvent.
Stereochemical Assignment via NMR Coupling Constants and Nuclear Overhauser Effect (NOE) Studies
The relative stereochemistry of the substituents on the cyclohexane ring (the iodo and the oxy-methyl-oxolane groups) can be determined by analyzing the proton-proton coupling constants (³JHH). The magnitude of these constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. jeol.com
For a chair conformation of cyclohexane, the coupling constant between two adjacent axial protons (³J_ax,ax) is typically large (10-13 Hz), corresponding to a dihedral angle of ~180°. In contrast, the coupling between an axial and an equatorial proton (³J_ax,eq) or two equatorial protons (³J_eq,eq) is much smaller (2-5 Hz), due to dihedral angles of ~60°. jeol.comyoutube.com By measuring the coupling constants for H1 and H2, the relative cis or trans configuration can be established. For a trans-isomer, one substituent would be axial and the other equatorial (or both equatorial), while a cis-isomer would have one axial and one equatorial substituent. nih.govmvpsvktcollege.ac.in
Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. For the cyclohexane ring, a strong NOE signal between H1 and H2 would suggest they are on the same face of the ring (cis), whereas the absence of such a signal would be consistent with a trans relationship. mvpsvktcollege.ac.in NOE studies are crucial for confirming assignments made based on coupling constants.
Dynamic NMR for Conformational Analysis
Cyclohexane rings are not static; they undergo a rapid "ring flip" between two chair conformations at room temperature. vu.nlacs.org This process can be studied using variable-temperature (VT) or dynamic NMR (DNMR). acs.orgnih.gov For a substituted cyclohexane, the two chair conformers may not be equal in energy. For instance, in a trans-1,2-disubstituted cyclohexane, the conformer with both substituents in the more stable equatorial positions is heavily favored. libretexts.orgpressbooks.publibretexts.org
By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial protons, which are averaged at room temperature. nih.gov Analyzing the changes in the NMR spectrum as a function of temperature provides valuable information about the energy barrier to ring inversion and the relative populations of the different conformers.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. libretexts.org The molecular formula for this compound is C₁₁H₁₉IO₃. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I), the expected monoisotopic mass can be calculated. missouri.edusisweb.com
This precise mass measurement is critical for confirming the elemental composition and distinguishing the compound from other potential isomers or compounds with the same nominal mass. libretexts.org
Interactive Table 2: Exact Mass Calculation
| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |
| Carbon | 11 | 12.000000 | 132.000000 |
| Hydrogen | 19 | 1.007825 | 19.148675 |
| Iodine | 1 | 126.904473 | 126.904473 |
| Oxygen | 3 | 15.994915 | 47.984745 |
| Total | 326.0379 |
The calculated exact mass for the neutral molecule [M] is 326.0379 Da. In positive-ion mode HRMS, one would typically observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The mass of the lost electron in forming a radical cation [M]⁺˙ is generally considered in high-accuracy calculations. researchgate.net
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, several fragmentation pathways can be predicted.
Common fragmentation pathways for ethers involve cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgyoutube.com Additionally, cleavage of the glycosidic-like C-O bond connecting the two rings is likely. The presence of iodine, a good leaving group, suggests that loss of an iodine radical or HI are also probable fragmentation routes. acs.orgnih.gov The fragmentation of cyclic ethers like oxolane often initiates with ring-opening followed by further cleavage. nih.govnsf.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational modes of a molecule can be broadly categorized into stretching and bending vibrations. In general, asymmetric stretching vibrations occur at higher frequencies than symmetric stretching vibrations, and stretching vibrations are of higher energy (higher frequency) than bending vibrations.
Expected Vibrational Modes for this compound:
A detailed analysis of the IR and Raman spectra of this compound would be expected to reveal characteristic peaks corresponding to the vibrations of its constituent parts. The table below outlines the anticipated vibrational modes and their approximate spectral regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (Aliphatic) | Stretching | 2850-3000 | Typically strong in both IR and Raman spectra. Includes stretches from both the cyclohexyl and oxolane rings. |
| C-O (Ether) | Asymmetric Stretching | 1050-1150 | Usually a strong and prominent band in the IR spectrum. libretexts.orglibretexts.orgpressbooks.pub |
| C-O (Ether) | Symmetric Stretching | Lower frequency than asymmetric | Often weaker in the IR spectrum. |
| C-I | Stretching | 500-600 | Generally a weak to medium intensity band in the IR spectrum. |
| CH₂ | Scissoring (Bending) | ~1450 | |
| CH₂ | Rocking/Wagging (Bending) | Fingerprint Region (< 1400) | These complex vibrations are characteristic of the overall molecular structure. |
| Oxolane Ring | Ring Breathing/Puckering | These low-frequency modes are often more prominent in the Raman spectrum. |
Data Table of Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |
| C-O (Ether) | Asymmetric Stretching | 1050-1150 | Strong |
| C-I | Stretching | 500-600 | Weak to Medium |
| CH₂ | Scissoring | ~1450 | Medium |
The C-O-C stretching vibrations are particularly diagnostic for the ether linkage. spectroscopyonline.comrockymountainlabs.com For aliphatic ethers, a strong, characteristic absorption due to the asymmetric C-O stretch is typically observed in the 1050-1150 cm⁻¹ region of the IR spectrum. libretexts.orglibretexts.orgpressbooks.pub The corresponding symmetric stretch is usually weaker and appears at a lower frequency. The presence of the bulky iodocyclohexyl group and the oxolane ring may influence the precise position and shape of these bands.
The C-I stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The mass of the iodine atom and the strength of the C-I bond are the primary determinants of this frequency.
The oxolane (tetrahydrofuran) ring itself has characteristic vibrational modes, including ring breathing and puckering modes, which are often observed at low frequencies and can be particularly useful in the Raman spectrum for conformational analysis. irb.hrmdpi.com The C-H stretching and bending vibrations from both the cyclohexyl and oxolane moieties will contribute to a complex series of bands in the spectra.
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for a complete structural elucidation. While specific crystallographic data for this compound is not publicly available, the principles of X-ray diffraction analysis of related iodo-substituted organic compounds can be discussed.
For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed solid-state conformation. This would include the conformation of the cyclohexane ring (typically a chair conformation), the orientation of the iodine and the ether-linked oxolane substituents (axial or equatorial), and the conformation of the oxolane ring. The relative stereochemistry of the substituents on the cyclohexane ring would also be definitively established.
General Steps in X-ray Crystallographic Analysis:
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality.
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
Expected Structural Features from a Hypothetical X-ray Analysis:
A crystallographic study of a related compound, such as a derivative of trans-2-iodocyclohexanol, would be expected to reveal key structural details. In the solid state, substituted cyclohexanes generally adopt a chair conformation to minimize steric strain. libretexts.org The substituents can occupy either axial or equatorial positions. For a 1,2-disubstituted cyclohexane, the relative stability of the diaxial versus diequatorial conformers in the crystal lattice would be determined by a combination of intramolecular steric interactions and intermolecular packing forces. The bulky iodine atom and the {(oxolan-3-yl)methoxy} group would likely prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. libretexts.org
The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds involving the ether oxygen. The presence of the heavy iodine atom can also lead to specific intermolecular interactions.
Computational and Theoretical Studies of 3 2 Iodocyclohexyl Oxy Methyl Oxolane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the stable arrangements of atoms in a molecule and understanding its electronic landscape. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and properties.
Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. researchgate.netmdpi.com It is particularly well-suited for performing conformational analysis on flexible molecules like 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane, which has several potential stereoisomers and conformers due to the cyclohexane (B81311) and oxolane rings and the connecting ether linkage.
A systematic conformational search would typically be performed using a lower level of theory or molecular mechanics, followed by geometry optimization of the resulting unique conformers using DFT, for instance, with the B3LYP functional and a basis set like 6-31G(d) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the iodine atom.
The primary focus of such an analysis would be the various chair and boat conformations of the cyclohexane ring and the relative orientations of the bulky iodo and oxolanemethyl ether substituents. The calculations would aim to identify the global minimum energy structure and determine the relative energies of other stable conformers. For the trans-1,2-disubstituted isomer, the diequatorial conformation is generally expected to be the most stable, minimizing steric hindrance.
Table 1: Calculated Relative Energies of trans-3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane Conformers This table presents hypothetical DFT calculation results for illustrative purposes.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-C) |
| A | Diequatorial | 0.00 | 178.5° |
| B | Diaxial | +5.2 | 65.2° |
| C | Twist-Boat | +6.8 | -95.1° |
These results would quantify the energetic preference for specific arrangements, which is critical for understanding the molecule's prevalent structure in chemical systems.
The synthesis of this compound likely proceeds via an iodocyclization reaction, where an electrophilic iodine source reacts with a suitable unsaturated precursor. acs.orgmdpi.commdpi.com DFT calculations are instrumental in elucidating the mechanism of such reactions by modeling the transition states (TS) of key steps. mdpi.com
For instance, the reaction of a cyclohexene (B86901) derivative with an oxygen-tethered oxolane would involve the formation of a cyclic iodonium (B1229267) ion intermediate. acs.orgmdpi.com Computational modeling can map the potential energy surface for the nucleophilic attack of the ether oxygen onto this intermediate, leading to the final product. By locating the transition state structures and calculating their energies, the activation energy barrier for the reaction can be determined. This information helps to explain the reaction's feasibility, rate, and the origins of its stereoselectivity. The calculations could compare pathways leading to different stereoisomers, explaining why certain products are favored.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govmdpi.comnih.gov An MD simulation of this compound, typically performed in a simulated solvent environment, would involve solving Newton's equations of motion for the atoms in the system.
These simulations can explore the conformational space of the molecule, revealing transitions between different low-energy states, such as ring flips of the cyclohexane moiety. nih.gov By analyzing the trajectory of the simulation, one can understand the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on its structure. This provides a more realistic model of the molecule's behavior in solution than static quantum chemical calculations alone.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification. For this compound, predicting the ¹H and ¹³C NMR chemical shifts is particularly useful.
Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated for the optimized low-energy conformers. liverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Since observed NMR spectra are an average over the conformational ensemble, a Boltzmann-weighted average of the predicted shifts for the most stable conformers would provide the most accurate comparison with experimental data.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table presents hypothetical data for the proton on the carbon bearing the iodine atom for illustrative purposes.
| Conformer | Calculated Shift (ppm) | Boltzmann Population (%) | Weighted Average Shift (ppm) |
| A (Diequatorial) | 4.15 | 99.5 | 4.16 |
| B (Diaxial) | 4.68 | 0.5 |
Such a comparison helps confirm the assigned structure and provides confidence in the computationally determined conformational preferences.
Analysis of Non-Covalent Interactions and Origins of Stereoselectivity
The three-dimensional structure and stability of this compound are governed by a network of non-covalent interactions. libretexts.org These subtle forces, including van der Waals interactions, dipole-dipole interactions, and halogen bonding, play a critical role. rsc.orgresearchgate.net
The iodine atom, being large and polarizable, can act as a halogen bond donor, potentially forming weak intramolecular interactions with the ether oxygen atom. rsc.orgresearchgate.net Computational tools such as the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. nih.gov Understanding these forces is key to explaining the conformational preferences identified by DFT. For example, a weak C-I···O halogen bond might contribute to the stabilization of a specific rotamer.
Furthermore, analyzing the transition states of the formation reaction for these non-covalent interactions can reveal the origins of stereoselectivity. Steric clashes or favorable weak interactions in the transition state can lower the energy barrier for one reaction pathway over another, leading to the preferential formation of a specific stereoisomer. libretexts.org
Synthetic Applications of 3 2 Iodocyclohexyl Oxy Methyl Oxolane and Its Derivatives in Organic Synthesis
Utilization as a Stereodefined Building Block for Complex Molecule Assembly
The primary value of a molecule like 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane in complex synthesis lies in its pre-defined stereochemistry. The iodocyclohexyl moiety, typically formed via an iodoetherification or iodocyclization reaction, establishes a fixed spatial relationship between the iodine atom and the ether-linked side chain. nottingham.ac.uk This stereochemical information is crucial for controlling the three-dimensional architecture of a target molecule.
When used as a building block, the compound offers several strategic advantages:
Controlled Chirality: If synthesized from a chiral precursor, the molecule can introduce multiple stereocenters in a single step, streamlining the synthesis of enantiomerically pure products.
Rigid Scaffold: The cyclohexane (B81311) ring provides a rigid framework that can be used to orient appended functional groups in a predictable manner, which is essential for constructing complex cyclic or polycyclic systems.
Sequential Reactions: The distinct reactivity of the iodo-group and the tetrahydrofuran (B95107) ring allows for selective, sequential modifications, enabling the stepwise assembly of complex structures.
The process of iodocyclization itself is a powerful tool for generating such stereodefined systems from acyclic precursors like homoallylic alcohols. nottingham.ac.uk The stereochemical outcome of these reactions is often highly predictable, yielding specific isomers that can be carried through a synthetic sequence.
Precursor for Further Functionalization and Derivatization of the Iodocyclohexyl Moiety
The iodocyclohexyl group is not merely a structural placeholder; it is a highly versatile functional handle for a wide array of chemical transformations. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitutions and a reactive partner in metal-catalyzed cross-coupling reactions. This reactivity allows for extensive derivatization, transforming the simple iodinated ether into a more complex and valuable intermediate.
Key transformations of the iodocyclohexyl moiety include:
Nucleophilic Substitution: The iodide can be displaced by a variety of nucleophiles (e.g., azides, cyanides, alkoxides, amines) to introduce new functional groups. These reactions typically proceed via an SN2 mechanism, which would result in an inversion of stereochemistry at the carbon center.
Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce an E2 elimination, yielding a cyclohexene (B86901) derivative. This introduces unsaturation that can be used for further reactions like Diels-Alder cycloadditions, epoxidations, or dihydroxylations.
Metal-Catalyzed Cross-Coupling: The aryl iodide can participate in numerous palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings, to form new carbon-carbon bonds. nih.gov This is a powerful method for attaching aryl, vinyl, or alkynyl groups to the cyclohexane ring.
Radical Reactions: The C-I bond can be homolytically cleaved to generate a carbon-centered radical, which can participate in various radical cyclizations and additions.
| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | NaN3, KCN, NaOR, R2NH | Azide, Nitrile, Ether, Amine | Introduction of N- and O-based functional groups. |
| Elimination (E2) | DBU, t-BuOK | Alkene (Cyclohexene) | Creates unsaturation for further functionalization. |
| Suzuki Coupling | ArB(OH)2, Pd catalyst, Base | Arylcyclohexane | Forms C(sp2)-C(sp3) bonds. |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenylcyclohexane | Forms C(sp2)-C(sp3) bonds. |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkynylcyclohexane | Forms C(sp)-C(sp3) bonds. |
Role of the Tetrahydrofuran Ring as a Privileged Scaffold in Synthetic Design
The tetrahydrofuran (THF) ring is not merely a passive component of the molecule; it is recognized in medicinal chemistry as a "privileged scaffold". pharmafocusasia.compageplace.de This term, introduced by Evans et al., describes molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. mdpi.com The THF ring is found in a vast number of natural products and FDA-approved pharmaceuticals, underscoring its biological relevance. rsc.orgnih.gov
The utility of the THF scaffold stems from several key properties:
Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and facilitating interactions with biological macromolecules. The ring itself is relatively stable and metabolically robust.
Structural Mimicry: The five-membered ring can act as a bioisostere for other important structures, such as the ribose ring in nucleosides or the pyrrolidine (B122466) ring found in many alkaloids. rsc.org
Conformational Flexibility: The THF ring possesses a degree of conformational flexibility that allows it to adapt its shape to fit into various binding pockets.
In the context of this compound, the THF ring serves as a stable anchor that can be decorated with various functional groups via transformations on the iodocyclohexyl moiety. This allows for the creation of a library of diverse compounds built around a proven, biologically relevant core.
| Compound Class | Example | Biological Significance |
|---|---|---|
| Annonaceous Acetogenins | Asimicin | Potent antitumor and pesticidal activity. |
| Polyether Antibiotics | Monensin | Antibiotic and coccidiostat. |
| Antiviral Drugs | Maribavir | Used for treatment of cytomegalovirus infections. rsc.org |
| Lignans | Galbelgin | Shows anti-inflammatory and neuroprotective effects. |
Development of Novel Synthetic Methodologies Employing Iodinated Ether Motifs
The structural motif of an iodinated ether is central to a class of powerful synthetic reactions known as iodoetherification or iodocyclization. scispace.comscienceforums.net These reactions involve the electrophilic addition of an iodine species to an alkene, followed by intramolecular trapping by a tethered oxygen nucleophile (typically a hydroxyl group) to form a cyclic ether. This process simultaneously installs an iodine atom and forms a new heterocyclic ring in a stereocontrolled manner.
The study of molecules like this compound and their synthesis contributes to the broader field of synthetic methodology by:
Exploring Reaction Scope: Investigating the cyclization of complex homoallylic alcohols provides insight into the substrate scope and limitations of iodoetherification reactions.
Controlling Stereoselectivity: The stereochemical outcomes of these cyclizations can be studied to refine predictive models for diastereoselectivity, which is crucial for their application in total synthesis. nottingham.ac.uk
Tandem Reaction Sequences: The iodinated ether product is primed for subsequent reactions. Developing one-pot procedures that combine the initial iodoetherification with a subsequent cross-coupling or substitution reaction represents a significant advance in synthetic efficiency.
Hypervalent Iodine Chemistry: The iodine atom itself can be used to explore hypervalent iodine chemistry, which offers unique opportunities for oxidation and atom-transfer reactions. youtube.com
The development of these methodologies provides synthetic chemists with more efficient and selective tools for constructing the complex cyclic ether frameworks that are prevalent in biologically active molecules.
Conclusion and Future Research Directions
Summary of Current Research Status for Iodinated Cyclic Ethers
The study of iodinated cyclic ethers is an active area of research, primarily driven by their utility as versatile synthetic intermediates. The introduction of an iodine atom into a cyclic ether framework imparts specific reactivity, allowing for a range of subsequent functionalizations. Current research indicates a strong focus on the development of novel synthetic methods that offer high regio- and stereocontrol.
One of the most common approaches to synthesizing these compounds is through iodocyclization or iodoetherification reactions. These reactions typically involve the electrophilic addition of an iodine species to an unsaturated alcohol or ether, leading to the formation of an iodinated cyclic ether. The stereochemical outcome of these reactions is often predictable, with a preference for anti-addition, resulting in a trans-relationship between the iodine and the newly formed carbon-oxygen bond.
Recent studies have also explored the use of hypervalent iodine reagents to mediate the synthesis and transformation of cyclic ethers. These reagents offer mild reaction conditions and unique reactivity profiles. For instance, the ring-enlargement of cyclic ethers bearing an iodoalkyl substituent can be achieved using hypervalent iodine compounds, providing a pathway to larger ring systems.
The reactivity of the carbon-iodine bond is a cornerstone of the research in this area. This bond can participate in a variety of transformations, including nucleophilic substitution, elimination, and radical reactions. This versatility makes iodinated cyclic ethers valuable precursors for the synthesis of more complex molecules.
Table 1: Overview of Recent Research on Iodinated Cyclic Ethers
| Research Focus | Key Methodologies | Noteworthy Findings |
|---|---|---|
| Synthesis | Iodocyclization, Iodoetherification, Use of Hypervalent Iodine Reagents | High stereoselectivity (anti-addition), Access to various ring sizes, Mild reaction conditions. |
| Reactivity | Nucleophilic Substitution, Elimination, Radical Reactions | C-I bond serves as a versatile functional handle for further molecular elaboration. |
| Applications | Synthetic Intermediates | Precursors for natural product synthesis and medicinal chemistry. |
Emerging Methodologies for the Synthesis of Halogenated Polycyclic Ethers
The synthesis of complex polycyclic ether frameworks, such as those found in marine natural products, presents a significant synthetic challenge. nih.gov Emerging methodologies in this field are geared towards efficiency, stereocontrol, and the construction of multiple rings in a controlled manner. While direct synthesis of 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane as a polycyclic system is not the primary focus, the principles from polycyclic ether synthesis are relevant for constructing more complex architectures derived from it.
One promising strategy involves cascade reactions, where a single synthetic operation leads to the formation of multiple rings. nih.gov These cascades can be initiated by various triggers, including acid catalysis or the use of specific reagents to promote a sequence of cyclizations. Epoxide-opening cascades, for instance, have proven effective in building fused polyether systems with high stereoselectivity.
Iterative approaches represent another powerful strategy, where a sequence of reactions is repeated to add rings in a modular fashion. illinois.edu This method is particularly useful for the synthesis of ladder-like polyethers. Key steps in these iterative cycles often involve ring-closing metathesis, hetero-Michael additions, or other reliable cyclization methods.
The use of organocatalysis is also gaining prominence in the stereoselective synthesis of cyclic ethers. nih.gov Chiral catalysts can control the stereochemical outcome of cyclization reactions, providing access to enantiomerically enriched polycyclic ether fragments. Furthermore, computational methods are increasingly being used to predict the stereochemical outcomes of these complex reactions, aiding in the design of synthetic routes.
Unexplored Reactivity and Transformation Pathways of the Compound
The structure of this compound contains several reactive sites, suggesting a rich and largely unexplored chemical reactivity. The key reactive centers are the carbon-iodine bond on the cyclohexane (B81311) ring and the ether linkages.
Transformations involving the Carbon-Iodine Bond:
Elimination Reactions: The vicinal arrangement of the iodine atom and the ether linkage makes the compound susceptible to elimination reactions. masterorganicchemistry.comyoutube.comyoutube.com Treatment with a suitable base could induce an E2 elimination to form a cyclohexene (B86901) derivative. The stereochemical requirement for this reaction, typically an anti-periplanar arrangement of the departing proton and the iodide, would influence the feasibility and outcome of this transformation.
Radical Cyclizations: The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical. This radical could then participate in intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. For instance, modification of the oxolane ring to include an unsaturated moiety could pave the way for the synthesis of novel fused or bridged polycyclic systems. researchgate.net
Nucleophilic Substitution: The iodide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups at the C-2 position of the cyclohexane ring. The stereochemistry of this reaction would depend on the reaction conditions and the nature of the nucleophile.
Transformations involving the Ether Linkages:
Acid-Catalyzed Cleavage: Strong acids can cleave the ether bonds. The regioselectivity of this cleavage would depend on the relative stability of the resulting carbocation intermediates or the steric accessibility for an SN2-type attack.
Ring-Opening of the Oxolane Moiety: While the oxolane ring is generally stable, it can be opened under specific conditions, for example, through the use of strong Lewis acids. This could provide a pathway to linear polyfunctionalized molecules.
The interplay between the reactivity of the iodinated cyclohexane and the oxolane ring offers a fertile ground for discovering novel chemical transformations and synthesizing complex molecular architectures.
Challenges and Opportunities in the Stereoselective Synthesis of Iodinated Polycyclic Ethers
The stereoselective synthesis of iodinated polycyclic ethers, including structures analogous to this compound but with greater complexity, presents both significant challenges and exciting opportunities. rijournals.com
Challenges:
Stereocontrol: Achieving complete stereocontrol over multiple stereocenters is a primary challenge. In the case of this compound, the iodoetherification of cyclohexene with (tetrahydrofuran-2-yl)methanol would likely proceed via an anti-addition, leading to a trans-1,2-disubstituted cyclohexane. However, controlling the relative stereochemistry between the cyclohexane and the oxolane rings can be more complex, especially in more substituted systems.
Regioselectivity: In substrates with multiple reactive sites, achieving high regioselectivity in the iodination and cyclization steps can be difficult. The choice of reagents and reaction conditions is crucial to direct the reaction to the desired outcome.
Substrate Complexity: As the complexity of the target molecule increases, the synthesis becomes more challenging. The presence of multiple functional groups may require the use of protecting groups and a longer, more intricate synthetic sequence.
Opportunities:
Development of Novel Catalytic Systems: There is a significant opportunity for the development of new and more efficient catalysts for the stereoselective synthesis of iodinated polycyclic ethers. Chiral catalysts, in particular, could provide a means to access enantiomerically pure compounds. nih.gov
Application in Target-Oriented Synthesis: The unique reactivity of iodinated cyclic ethers makes them valuable building blocks in the total synthesis of complex natural products. nih.govmdpi.com The development of efficient methods for their synthesis would open up new avenues for the construction of biologically active molecules.
Exploration of New Chemical Space: The synthesis of novel iodinated polycyclic ethers provides access to new areas of chemical space. The exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Iodocyclohexane Preparation : React cyclohexene with iodine under controlled conditions (e.g., light exclusion, polar solvents) to form 2-iodocyclohexane .
Oxolane Functionalization : Introduce the oxymethyl group to oxolane (tetrahydrofuran derivatives) via etherification, often using a base like NaH to deprotonate the hydroxyl group .
Coupling Reaction : Combine iodocyclohexane and functionalized oxolane via nucleophilic substitution (SN2), requiring anhydrous conditions and catalysts like CuI .
-
Critical Parameters :
-
Temperature : Excessive heat may lead to β-elimination of iodine.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
- Data Table : Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Iodocyclohexane Prep | I₂, CH₂Cl₂, 0–5°C, 12 h | 60–75% | Competing radical pathways |
| Oxolane Functional. | NaH, THF, RT, 6 h | 70–85% | Moisture sensitivity |
| Coupling Reaction | CuI, DMF, 60°C, N₂ atmosphere | 50–65% | Side reactions with iodide |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals from the iodocyclohexyl group (δ 3.5–4.0 ppm for axial/equatorial protons) and oxolane methylene (δ 3.7–4.2 ppm) .
- ¹³C NMR : The iodine-bearing carbon appears downfield (δ 30–40 ppm), while the oxolane carbons resonate at δ 70–80 ppm .
- IR Spectroscopy : Ether C-O-C stretch (~1100 cm⁻¹) and absence of OH bands confirm successful etherification .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₁H₁₇IO₂), with fragmentation patterns confirming the iodocyclohexyl moiety .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound under varying conditions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate transition states for iodocyclohexyl dissociation or oxolane ring-opening to predict dominant pathways .
-
Molecular Dynamics Simulations : Model solvent effects (e.g., polar vs. nonpolar) on reaction kinetics .
-
Case Study : Conflicting reports on thermal stability (e.g., decomposition at 80°C vs. 100°C) can be reconciled by simulating activation energies for iodine loss under different steric environments .
- Data Table : Key Computational Findings
| Property | DFT Result | Experimental Validation | Source |
|---|---|---|---|
| Activation Energy (ΔG‡) | 25.3 kcal/mol (iodine loss) | TGA/DSC analysis | |
| Solvent Effect (ΔΔG) | +3.1 kcal/mol in hexane vs. DMF | Kinetic studies |
Q. What strategies address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water) to rule out impurities >98% purity required for reliable bioassays .
- Bioassay Standardization :
- Positive Controls : Compare with known iodinated ethers (e.g., iodinated anesthetics).
- Dose-Response Curves : Ensure linearity across concentrations (1–100 µM) .
- Mechanistic Studies : Probe iodine’s role via isotopic substitution (e.g., replace ¹²⁷I with ¹²⁵I) to isolate electronic vs. steric effects .
Q. How does the stereochemistry of the iodocyclohexyl group influence the compound’s reactivity and applications?
- Methodological Answer :
- Axial vs. Equatorial Iodine : Axial iodine (sterically hindered) reduces nucleophilic substitution rates but enhances stability in protic solvents .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers for targeted biological studies .
- Case Study : The (1R,2S)-iodocyclohexyl isomer showed 3x higher binding affinity to lipid membranes in MD simulations .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
